7-Chloro-4-fluoro-1-indanone
Overview
Description
7-Chloro-4-fluoro-1-indanone: is an organic compound with the molecular formula C9H6ClFO It is a derivative of indanone, characterized by the presence of chlorine and fluorine atoms at the 7th and 4th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-fluoro-1-indanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzoic acids or benzaldehydes.
Friedel-Crafts Alkylation: One common method involves the Friedel-Crafts alkylation of substituted benzoic acids with ethylene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Catalyst Selection: Choosing efficient and cost-effective catalysts for the Friedel-Crafts alkylation.
Reaction Temperature and Pressure: Controlling temperature and pressure to maximize reaction efficiency.
Purification: Employing purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-fluoro-1-indanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indanone derivatives.
Scientific Research Applications
7-Chloro-4-fluoro-1-indanone has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Chloro-4-fluoro-1-indanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:
Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: It can interact with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1-indanone: Lacks the chlorine atom at the 7th position, resulting in different chemical properties and reactivity.
5-Chloro-1-indanone: Has the chlorine atom at the 5th position instead of the 7th, leading to variations in biological activity.
Uniqueness of 7-Chloro-4-fluoro-1-indanone
Structural Features: The presence of both chlorine and fluorine atoms at specific positions imparts unique electronic and steric properties to the compound.
Biological Activity: The specific arrangement of halogen atoms contributes to its unique biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-chloro-4-fluoro-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEOMVXXEGFXGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881190-28-9 | |
Record name | 881190-28-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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